7,8-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-6,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-6,9-dione is a chemical compound with the molecular formula C11H12O4.
Preparation Methods
The synthesis of 7,8-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-6,9-dione typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromene-6,8-dicarbaldehyde with suitable reagents in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
7,8-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-6,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7,8-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-6,9-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-6,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7,8-Dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-6,9-dione can be compared with other similar compounds, such as:
Properties
CAS No. |
70661-28-8 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
7,8-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-6,9-dione |
InChI |
InChI=1S/C11H12O4/c1-6-7(2)9(13)11-10(8(6)12)14-4-3-5-15-11/h3-5H2,1-2H3 |
InChI Key |
YQLZSRJSXMDSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)OCCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.